molecular formula C19H13F3O4S B3041001 4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate CAS No. 256521-40-1

4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate

Cat. No.: B3041001
CAS No.: 256521-40-1
M. Wt: 394.4 g/mol
InChI Key: ACYAUWPFLQDDLG-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate is a sulfonate ester characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a sulfonate (-SO₃⁻) group at position 1. The sulfonate moiety is esterified with a 4-phenoxyphenyl group (a phenyl ring linked via an oxygen atom to another phenyl group at position 4). The 4-phenoxyphenyl group contributes steric bulk and lipophilicity, which may influence solubility and biological activity. This compound is listed in supplier catalogs (e.g., Biopharmacule Speciality Chemicals) as a specialty chemical, suggesting applications in pharmaceuticals or agrochemicals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenoxyphenyl) 3-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O4S/c20-19(21,22)14-5-4-8-18(13-14)27(23,24)26-17-11-9-16(10-12-17)25-15-6-2-1-3-7-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYAUWPFLQDDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate typically involves the reaction of 4-phenoxyphenol with 3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield sulfinates.

    Coupling Reactions: The phenoxyphenyl group can engage in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinates, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The sulfonate group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Research Findings and Data

Though specific experimental data (e.g., melting points, reaction yields) for the target compound are absent in the evidence, inferences can be drawn:

  • Solubility: Increased lipophilicity from the phenoxyphenyl group likely reduces aqueous solubility compared to simpler sulfonates.
  • Thermal Stability: The -CF₃ group may enhance thermal stability due to strong C-F bonds, a trait observed in related fluorinated compounds .

Biological Activity

Overview

4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate, with the CAS number 256521-40-1, is an organic compound characterized by its unique trifluoromethyl and sulfonate functional groups. These structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate current research findings regarding its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.

Chemical Structure

The compound can be described by the following structural formula:

C13H10F3O3S\text{C}_{13}\text{H}_{10}\text{F}_3\text{O}_3\text{S}

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. The trifluoromethyl group is known to improve membrane permeability and metabolic stability, making such compounds promising candidates for cancer therapy. A study highlighted the anticancer activity of various trifluoromethylated compounds, suggesting potential efficacy against several cancer cell lines, including leukemia and non-small cell lung cancer .

Table 1: Anticancer Activity of Trifluoromethylated Compounds

CompoundCell Line TestedInhibition (%)
Compound ARPMI-8226 (Leukemia)>20
Compound BA549 (Lung Cancer)>15
Compound CA498 (Renal Cancer)>10

Antimicrobial Activity

The compound's sulfonate group may also contribute to its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains and fungi. Research into related sulfonates has demonstrated their ability to disrupt bacterial cell membranes, leading to cell death .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess additional pharmacological effects:

  • Anti-inflammatory : Compounds with similar structures have been investigated for their anti-inflammatory properties.
  • Neuroprotective : Some studies suggest potential neuroprotective effects, indicating a role in treating neurodegenerative diseases.

Study on Anticancer Activity

In a notable study conducted by the National Cancer Institute (NCI), a series of trifluoromethylated compounds were evaluated for their anticancer properties across multiple human tumor cell lines. The results indicated that certain derivatives showed significant growth inhibition in leukemia and lung cancer cell lines at concentrations as low as 105M10^{-5}M .

Antimicrobial Testing

Another investigation focused on the antimicrobial activity of similar sulfonate derivatives. The study revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Phenoxyphenyl 3-(trifluoromethyl)benzene-1-sulfonate?

  • Methodology : The compound can be synthesized via sulfonylation of 4-phenoxyphenol with 3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

  • Activating the sulfonyl chloride group in anhydrous conditions (e.g., using dichloromethane as a solvent).
  • Employing a base like pyridine or triethylamine to neutralize HCl byproducts .
  • Monitoring reaction progress via TLC or HPLC to optimize yield (typically >93% purity as per similar sulfonate syntheses) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR to confirm aromatic substitution patterns and sulfonate ester linkage. 19F NMR is essential for verifying the trifluoromethyl group’s presence .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., calculated exact mass: ~367.06 g/mol) .
  • X-ray Crystallography : For resolving stereoelectronic effects, as demonstrated in structurally analogous sulfonate esters .

Q. What safety precautions are required during handling?

  • Methodology :

  • Use PPE (gloves, goggles) due to the compound’s irritant properties.
  • Store in a cool, dry environment (density ~1.5 g/cm³) to avoid decomposition .
  • Follow hazard codes (e.g., 4-3-III classification for similar sulfonates) for waste disposal .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) can model the electron-withdrawing effect of the -CF3 group, which stabilizes the sulfonate leaving group and enhances electrophilic reactivity .
  • Kinetic Experiments : Compare hydrolysis rates with non-fluorinated analogs to quantify -CF3’s impact on sulfonate ester stability .

Q. What strategies resolve contradictions in reported solubility and logP values?

  • Methodology :

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, acetone) versus non-polar solvents (toluene), noting discrepancies due to batch purity or crystallinity .
  • Chromatographic Analysis : Use reverse-phase HPLC with calibrated logP standards to validate experimental hydrophobicity (predicted XlogP ~3) .

Q. How can this compound be leveraged in enzyme inhibition studies?

  • Methodology :

  • In Vitro Assays : Screen against serine hydrolases or sulfotransferases, leveraging the sulfonate group’s mimicry of biological substrates .
  • Structure-Activity Relationships (SAR) : Modify the phenoxy or trifluoromethyl groups to assess binding affinity changes, guided by crystallographic data .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Process Optimization : Use flow chemistry to control exothermic reactions and minimize byproducts .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.